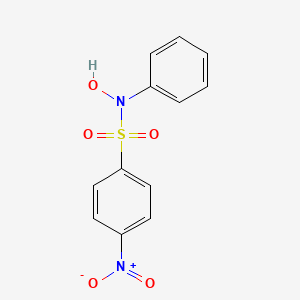
N-hydroxy-4-nitro-N-phenylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-4-nitro-N-phenylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of sulfonamides, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-4-nitro-N-phenylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of N-phenylbenzene-1-sulfonamide followed by the introduction of a hydroxyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-4-nitro-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new compounds.
Substitution: The sulfonamide group can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-hydroxy-4-nitro-N-phenylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-hydroxy-4-nitro-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-4-nitro-N-phenylbenzene-1-sulfonamide: Unique due to its specific structural features and functional groups.
N-hydroxy-4-nitro-N-phenylbenzene-2-sulfonamide: Similar structure but different position of the sulfonamide group.
N-hydroxy-4-nitro-N-phenylbenzene-3-sulfonamide: Another isomer with variations in the position of functional groups.
Uniqueness
This compound stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C12H10N2O5S |
|---|---|
Molecular Weight |
294.29 g/mol |
IUPAC Name |
N-hydroxy-4-nitro-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C12H10N2O5S/c15-13(16)10-6-8-12(9-7-10)20(18,19)14(17)11-4-2-1-3-5-11/h1-9,17H |
InChI Key |
BNVSERVWWBUAQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




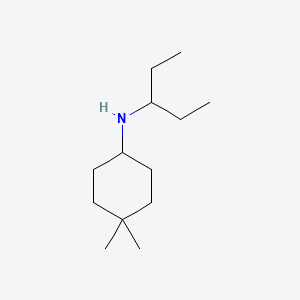
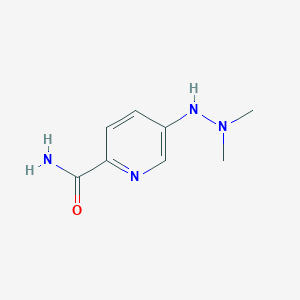
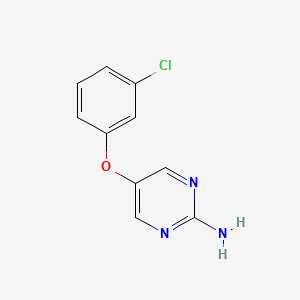
![Ethyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B15263544.png)
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B15263547.png)
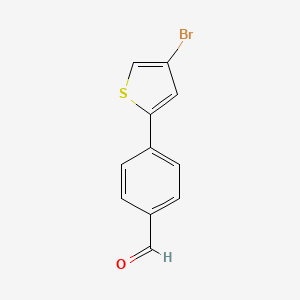
amine](/img/structure/B15263564.png)
amine](/img/structure/B15263570.png)
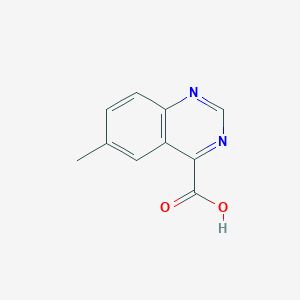
![4-[(2-Nitrophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B15263581.png)
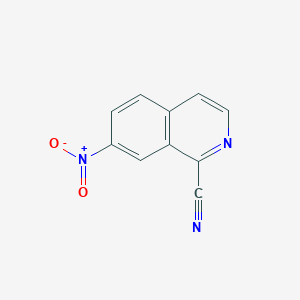
![(Cyclopropylmethyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B15263592.png)
